molecular formula C12H13N3O3 B11796226 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid

3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid

Cat. No.: B11796226
M. Wt: 247.25 g/mol
InChI Key: XWWHJXQMYCREHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid typically involves the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization and further functionalization . The reaction conditions often include heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid exhibit diverse biological activities. These activities are primarily attributed to the compound's ability to interact with various biological macromolecules, leading to potential therapeutic effects.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrido-pyrimidine derivatives. For instance, derivatives of this compound have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of cellular processes in microorganisms.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research on related compounds has indicated their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific pathways affected by these compounds are still under investigation but may involve modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles.

Comparative Analysis with Related Compounds

The following table summarizes some notable compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
4-Oxoquinazolin derivativesContains a quinazoline coreKnown for potent kinase inhibition
Pyrido[2,3-d]pyrimidine derivativesSimilar bicyclic structureOften exhibits antimicrobial properties
Dihydropyrimidine analogsContains dihydropyrimidine frameworkPotential use in neuroprotective therapies

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.
  • Cancer Cell Line Research : Another research effort explored the effects of this compound on various cancer cell lines, revealing its ability to inhibit cell growth and induce apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

  • 3-(4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid
  • 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-5-yl)propanoic acid

Uniqueness

What sets 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid apart is its specific substitution pattern and the resulting biological activities

Biological Activity

3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid is a compound characterized by a unique pyrido-pyrimidine framework that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 1707394-38-4

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class often target various biological macromolecules. Specifically, studies have shown that derivatives of this compound can interact with:

  • Dihydrofolate reductase (DHFR) : An essential enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair.
  • Kinases : Including tyrosine kinases involved in cell signaling pathways that regulate cell growth and proliferation .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Compounds similar to this structure have been shown to exhibit antitumor properties by inhibiting the proliferation of cancer cells. For instance, certain derivatives have demonstrated effectiveness against mammary neoplasms and other cancers through kinase inhibition .
  • Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial activity, as many pyrido[2,3-d]pyrimidine derivatives have been noted for their efficacy against various pathogens.
  • Neuroprotective Effects : Some studies indicate that derivatives may possess neuroprotective qualities, making them candidates for further research in neurodegenerative disease therapies.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of related compounds:

StudyFindings
Demonstrated that ethyl-substituted pyrido[2,3-d]pyrimidines exhibited enhanced activity against DHFR compared to their methylated counterparts.
Identified several pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of tyrosine kinases, indicating their potential use in cancer therapies.
Reported on the synthesis and evaluation of various pyrido[2,3-d]pyrimidine analogs showing significant antitumor activity across multiple cancer cell lines.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Oxoquinazoline DerivativesContains a quinazoline corePotent kinase inhibition
Pyrido[2,3-d]pyrimidine DerivativesSimilar bicyclic structureAntimicrobial properties
Dihydropyrimidine AnalogsContains dihydropyrimidine frameworkNeuroprotective therapies

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-(3-ethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C12H13N3O3/c1-2-15-9(5-6-10(16)17)14-11-8(12(15)18)4-3-7-13-11/h3-4,7H,2,5-6H2,1H3,(H,16,17)

InChI Key

XWWHJXQMYCREHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C(C1=O)C=CC=N2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.